molecular formula C18H21N5 B2378074 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole CAS No. 2380080-30-6

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole

Katalognummer B2378074
CAS-Nummer: 2380080-30-6
Molekulargewicht: 307.401
InChI-Schlüssel: AWIPEPMCHGUACR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This molecule has gained attention in recent years due to its potential use in cancer treatment.

Wirkmechanismus

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is a selective inhibitor of the adenosine A2A receptor. Adenosine is a signaling molecule that regulates various physiological processes, including immune response and cell growth. The A2A receptor is overexpressed in many types of cancer cells, and its activation promotes tumor growth and suppresses the immune system. This compound binds to the A2A receptor and prevents its activation, leading to increased immune response and decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis, increase immune response, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. This compound has also been shown to have minimal toxicity and good tolerability in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. This compound has also shown good tolerability and minimal toxicity in animal studies, which is important for the development of safe and effective cancer treatments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are many potential future directions for the development of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole. One direction is to further optimize the synthesis method to improve yield and reproducibility. Another direction is to test this compound in clinical trials to evaluate its safety and efficacy in humans. This compound could also be combined with other cancer treatments such as chemotherapy and immunotherapy to enhance their efficacy. In addition, further research could be done to explore the potential use of this compound in other diseases and conditions beyond cancer.

Synthesemethoden

The synthesis of 2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole involves several steps, starting with the reaction of 3-methylimidazole with 3-bromo-1-cyclopropyl-1-propene to form the intermediate 3-methyl-1-cyclopropyl-1-(3-methylimidazol-4-yl)propene. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole has been shown to have potential therapeutic applications in cancer treatment. Adenosine A2A receptors are overexpressed in many types of cancer cells, and their activation promotes tumor growth and suppresses the immune system. This compound inhibits the adenosine A2A receptor, which can lead to increased immune response and decreased tumor growth. This compound has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer.

Eigenschaften

IUPAC Name

2-cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21-12-19-8-14(21)9-22-10-15(11-22)23-17-5-3-2-4-16(17)20-18(23)13-6-7-13/h2-5,8,12-13,15H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPEPMCHGUACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.